molecular formula C11H12N2O5 B8765378 Ethyl 3-(4-nitroanilino)-3-oxopropanoate CAS No. 10390-08-6

Ethyl 3-(4-nitroanilino)-3-oxopropanoate

Cat. No.: B8765378
CAS No.: 10390-08-6
M. Wt: 252.22 g/mol
InChI Key: MWYYWXZHCBCYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-nitroanilino)-3-oxopropanoate is a β-keto ester derivative featuring a 4-nitroanilino substituent. This compound belongs to a broader class of 3-oxopropanoate esters, which are widely utilized as intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals . The nitro group at the para position of the aniline ring confers strong electron-withdrawing properties, influencing both reactivity and stability.

Properties

CAS No.

10390-08-6

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 3-(4-nitroanilino)-3-oxopropanoate

InChI

InChI=1S/C11H12N2O5/c1-2-18-11(15)7-10(14)12-8-3-5-9(6-4-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,14)

InChI Key

MWYYWXZHCBCYII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional diversity of 3-oxopropanoate derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of ethyl 3-(4-nitroanilino)-3-oxopropanoate with key analogues:

Substituent Effects on Physical and Chemical Properties

Compound Name Substituent(s) Molecular Weight Physical State Yield Notable Properties
This compound 4-nitroanilino 268.23 Solid* N/A High stability due to nitro group
Ethyl 3-((4-chlorophenyl)amino)-3-oxo-2-phenylpropanoate 4-Cl, 2-phenyl 317.08 Yellow oil 73% Enhanced lipophilicity; used in multicomponent reactions
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-methoxyphenyl 208.20 Liquid† N/A Electron-donating methoxy group lowers reactivity
Methyl 3-(4-nitrophenyl)-3-oxopropanoate 4-nitrophenyl (methyl ester) 223.18 Solid 91% Higher yield; methyl ester improves solubility
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate 2-nitrophenyl 253.21 Solid N/A Ortho-nitro group may reduce thermal stability

*Inferred from similar nitro-substituted solids in .
†Assumed based on analogous esters in .

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound enhances stability but may reduce solubility compared to methoxy or methyl substituents .
  • Substituent Position: Para-nitro derivatives generally exhibit higher thermal stability than ortho-nitro analogues (e.g., ethyl 3-(2-nitrophenyl)-3-oxopropanoate) due to reduced steric hindrance .
  • Ester Choice: Methyl esters (e.g., methyl 3-(4-nitrophenyl)-3-oxopropanoate) often achieve higher synthetic yields (91%) compared to ethyl esters, possibly due to better reaction kinetics .
Contrasts:
  • Base Selection : Strong bases like t-BuOK () or NaH () are critical for deprotonation in condensation reactions.
  • Reaction Time : Longer reaction times (e.g., 24 hours in ) are required for nitro-substituted compounds compared to simpler derivatives.

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